![molecular formula C15H9F6N3O2 B1387239 6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide CAS No. 1092346-10-5](/img/structure/B1387239.png)
6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide
Overview
Description
6-(Trifluoromethyl)-N’-[3-(trifluoromethyl)benzoyl]nicotinohydrazide (6-TFM-NBH) is a small molecule inhibitor of protein kinases, and is a promising drug candidate for the treatment of cancer and other diseases. 6-TFM-NBH is a member of the nicotinohydrazide family of compounds, which are known for their ability to selectively inhibit protein kinases. 6-TFM-NBH has been studied extensively in recent years, and its potential applications in cancer therapy and other areas have been explored.
Scientific Research Applications
Agrochemical Applications
TFMPs and their derivatives are widely used in the agrochemical industry . They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Apart from human pharmaceuticals, TFMP derivatives are also used in veterinary medicine . Two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Active Ingredients
TFMPs serve as a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Intermediate in Chemical Synthesis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Transition Metal-Mediated Trifluoromethylation
Recent advances in transition metal-mediated trifluoromethylation reactions have seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This process involves the construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Radical Trifluoromethylation
The trifluoromethyl group plays an increasingly important role in radical trifluoromethylation of carbon-centered radical intermediates . This process is significant in the fields of pharmaceuticals, agrochemicals, and materials .
Future Applications
Given the unique properties and wide-ranging applications of TFMPs, it is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6N3O2/c16-14(17,18)10-3-1-2-8(6-10)12(25)23-24-13(26)9-4-5-11(22-7-9)15(19,20)21/h1-7H,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBSNSJQYQXHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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